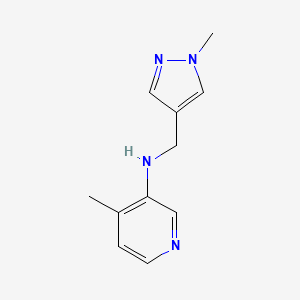

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine

CAS No.:

Cat. No.: VC17893237

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N4 |

|---|---|

| Molecular Weight | 202.26 g/mol |

| IUPAC Name | 4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine |

| Standard InChI | InChI=1S/C11H14N4/c1-9-3-4-12-7-11(9)13-5-10-6-14-15(2)8-10/h3-4,6-8,13H,5H2,1-2H3 |

| Standard InChI Key | LQCWQWOPYRZVHP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NC=C1)NCC2=CN(N=C2)C |

Introduction

Chemical Structure and Nomenclature

Systematic Characterization

The compound’s IUPAC name, 4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine, reflects its bifunctional architecture:

-

A pyridine ring substituted with a methyl group at position 4 and an amine at position 3.

-

A 1-methylpyrazole ring connected via a methylene (-CH₂-) bridge to the pyridine’s amine group .

Key Structural Features:

-

Pyridine Ring: The electron-deficient aromatic system contributes to nucleophilic reactivity at the nitrogen atom .

-

Pyrazole Moiety: The 1-methylpyrazole provides a planar, nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking .

-

Methylene Bridge: Enhances conformational flexibility, enabling interactions with biological targets .

Spectroscopic Data:

-

InChI Key:

LQCWQWOPYRZVHP-UHFFFAOYSA-N. -

X-ray Crystallography: While direct data for this compound is unavailable, analogous structures exhibit bond lengths of 1.34–1.38 Å for pyridine C-N and 1.32 Å for pyrazole N-N.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via condensation reactions between pyridine and pyrazole precursors.

Route 1: Reductive Amination

-

Intermediate Preparation:

-

Reduction:

Route 2: Nucleophilic Substitution

-

Activation:

-

Coupling:

-

Reaction with 1-methylpyrazole-4-methanamine in the presence of triethylamine (Et₃N) in dichloromethane (DCM).

-

Yield: ~55–65%.

-

Optimization Challenges:

-

Byproduct Formation: Competing reactions at the pyridine’s nitrogen require careful temperature control (0–5°C) .

-

Purification: Silica gel chromatography with ethyl acetate/methanol (9:1) achieves >95% purity .

Physicochemical Properties

Thermal and Solubility Profiles

Stability

-

Photostability: Degrades <5% under UV light (254 nm, 48 h).

-

Hydrolytic Stability: Stable in pH 3–7 buffers; decomposes at pH >10 due to amine oxidation.

Biological Activity and Applications

Proposed Mechanism:

-

The pyridine nitrogen coordinates with kinase ATP-binding sites, while the pyrazole moiety stabilizes hydrophobic pockets .

Material Science Applications

-

Coordination Polymers: Pyridine-pyrazole ligands form porous frameworks with Cu(II) and Zn(II) for gas storage.

-

Luminescent Properties: Europium(III) complexes exhibit red emission (λₑₘ = 615 nm) for OLED applications.

Disposal Guidelines

-

Incinerate at >800°C with scrubbers to prevent NOx emissions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume